REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH2:15]([NH2:18])[CH2:16][OH:17]>CN(C)C=O>[OH:17][CH2:16][CH2:15][NH:18][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]
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Name
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|
Quantity
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112.8 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
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61.1 g
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Type
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reactant
|
Smiles
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C(CO)N
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated under reduced pressure, and water
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Type
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ADDITION
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Details
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was added to the residue
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Type
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FILTRATION
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Details
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The precipitate was filtered off with suction
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Type
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CUSTOM
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Details
|
recrystallized from cyclohexane
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Name
|
|
Type
|
|
Smiles
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OCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |